(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
CAS No.:
Cat. No.: VC16370752
Molecular Formula: C27H21NO4
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21NO4 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | [(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C27H21NO4/c1-16-8-10-18(11-9-16)27(30)32-23-13-12-21-25(29)24(31-26(21)17(23)2)14-19-15-28(3)22-7-5-4-6-20(19)22/h4-15H,1-3H3/b24-14+ |
| Standard InChI Key | OQPGZYLDAZBGJJ-ZVHZXABRSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran core substituted at the 6-position with a 4-methylbenzoate ester and at the 2-position with an (1-methylindol-3-yl)methylidene group. The (2E) configuration denotes the trans orientation of the methylidene moiety relative to the benzofuran oxygen . Key structural attributes include:
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Benzofuran ring: A fused bicyclic system with oxygen at the 1-position.
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Indole moiety: A 1-methyl-substituted indole linked via a conjugated methylidene group.
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Benzoate ester: A 4-methyl-substituted benzoyloxy group at the 6-position.
Physicochemical Data
The absence of a public CAS number suggests limited commercial availability, typical of research-stage compounds .
Synthesis and Structural Elaboration
Key Synthetic Strategies
Synthesis routes for analogous benzofuran-indole hybrids involve multi-step protocols:
-Sigmatropic Rearrangement
Recent advances in benzofuran synthesis utilize alkynyl sulfoxides and phenols via charge-accelerated -sigmatropic rearrangements. For example, Kobayashi et al. demonstrated substituent migration during cyclization to access highly substituted benzofurans . Adapting this method could enable the construction of the benzofuran core with precise regiocontrol.
Cu(OTf)₂-Catalyzed Cycloaddition
Indole-3-acrylates undergo [3+2] cycloaddition with p-benzoquinones under Cu(OTf)₂ catalysis to yield indol-3-yl-benzofurans . This method offers a one-pot route to the target scaffold, though esterification at the 6-position would require subsequent steps.
Comparative Synthesis Routes
| Method | Starting Materials | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Sigmatropic Rearrangement | 2,6-Disubstituted phenols | None | 60–75 | |
| Cu(OTf)₂ Cycloaddition | Indole-3-acrylate, p-benzoquinone | Cu(OTf)₂ (5 mol%) | 55–70 |
Biological Activities and Mechanistic Insights
Monoamine Oxidase (MAO) Inhibition
Indole-benzofuran hybrids exhibit potent MAO-B inhibition, a therapeutic target for Parkinson’s disease. The structural analog 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide shows a MAO-B Kᵢ of 0.03 µM and 99-fold selectivity over MAO-A . The target compound’s indole and benzofuran motifs likely confer similar inhibitory activity, though experimental validation is pending.
Structure-Activity Relationships (SAR)
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Indole substitution: 1-Methyl groups enhance metabolic stability versus 1-ethyl analogs .
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Benzofuran oxidation: The 3-oxo group may hydrogen-bond to MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
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Benzoate ester: 4-Methyl substitution improves lipophilicity, potentially enhancing blood-brain barrier penetration.
Analytical Characterization
Spectroscopic Data
While direct data for the compound is unavailable, analogous benzofurans exhibit:
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¹H NMR: Aromatic protons at δ 6.8–8.1 ppm, methylidene proton at δ 7.5–7.7 ppm (J = 16 Hz).
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MS (ESI+): Molecular ion [M+H]⁺ at m/z 543.2.
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